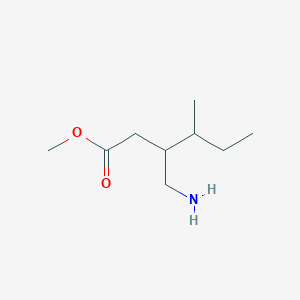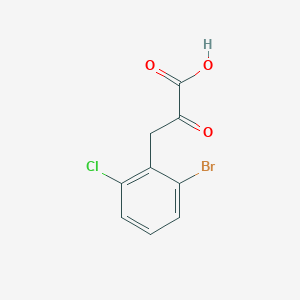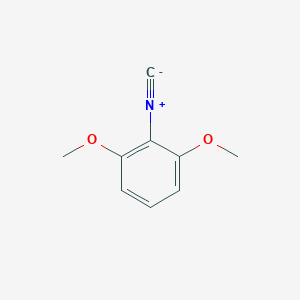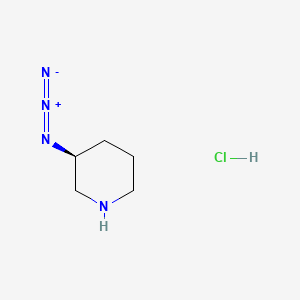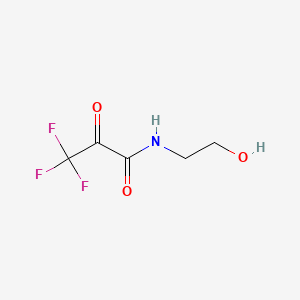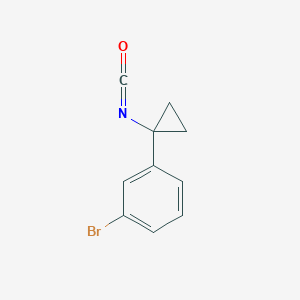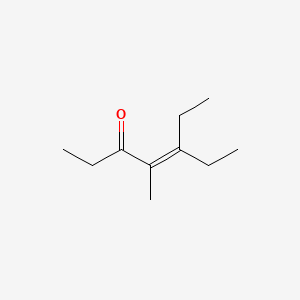![molecular formula C11H17N3O B13535069 1-[3-(1-Methylcyclopropyl)-1,2-oxazol-5-yl]piperazine](/img/structure/B13535069.png)
1-[3-(1-Methylcyclopropyl)-1,2-oxazol-5-yl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(1-Methylcyclopropyl)-1,2-oxazol-5-yl]piperazine is a heterocyclic compound that features a piperazine ring attached to an oxazole ring, which is further substituted with a methylcyclopropyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(1-Methylcyclopropyl)-1,2-oxazol-5-yl]piperazine typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an alkyne and a nitrile oxide.
Introduction of the Methylcyclopropyl Group: The methylcyclopropyl group can be introduced via a cyclopropanation reaction, where a suitable precursor undergoes a reaction with a diazo compound in the presence of a metal catalyst.
Attachment of the Piperazine Ring: The final step involves the coupling of the oxazole derivative with piperazine.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: 1-[3-(1-Methylcyclopropyl)-1,2-oxazol-5-yl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be substituted with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of oxazole derivatives with higher oxidation states.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of substituted piperazine derivatives with various functional groups.
科学的研究の応用
1-[3-(1-Methylcyclopropyl)-1,2-oxazol-5-yl]piperazine has several applications in scientific research:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Materials Science: It can be used in the synthesis of novel materials with unique electronic and optical properties.
Biological Research: The compound can serve as a probe for studying biological pathways and mechanisms.
作用機序
The mechanism of action of 1-[3-(1-Methylcyclopropyl)-1,2-oxazol-5-yl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways .
類似化合物との比較
- **3-[2-(1-Methylcyclopropyl)-1,3-oxazol-5-yl]propanoic acid
- **3-(1-Methylcyclopropyl)-1,2-oxazol-5-amine
Uniqueness: 1-[3-(1-Methylcyclopropyl)-1,2-oxazol-5-yl]piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in various chemical reactions and biological assays.
特性
分子式 |
C11H17N3O |
|---|---|
分子量 |
207.27 g/mol |
IUPAC名 |
3-(1-methylcyclopropyl)-5-piperazin-1-yl-1,2-oxazole |
InChI |
InChI=1S/C11H17N3O/c1-11(2-3-11)9-8-10(15-13-9)14-6-4-12-5-7-14/h8,12H,2-7H2,1H3 |
InChIキー |
ZNUXKTKUCXWAQP-UHFFFAOYSA-N |
正規SMILES |
CC1(CC1)C2=NOC(=C2)N3CCNCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Rac-[(2r,3s)-2-(1h-imidazol-2-yl)oxolan-3-yl]methanamine](/img/structure/B13534997.png)
